molecular formula C14H15NO4 B14352689 5-Methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole CAS No. 90288-61-2

5-Methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole

Cat. No.: B14352689
CAS No.: 90288-61-2
M. Wt: 261.27 g/mol
InChI Key: FDOYBZTUIWVBAT-UHFFFAOYSA-N
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Description

5-Methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole is a complex organic compound characterized by the presence of an oxirane (epoxide) ring, a phenoxy group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-(oxiran-2-ylmethoxy)benzyl alcohol with 5-methyl-1,2-oxazole-3-carboxylic acid under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The phenoxy and oxazole rings contribute to the compound’s stability and specificity in targeting certain enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

  • 2-[[2-(oxiran-2-ylmethoxy)-3-(oxiran-2-ylmethyl)phenyl]methyl]oxirane
  • 2-[[3,5-bis(oxiran-2-yl-methoxy)-phenoxy]-methyl]-oxirane
  • Oxirane, 2,2’-[methylenebis(4,1-phenyleneoxymethylene)]bis-

Uniqueness

5-Methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

90288-61-2

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

5-methyl-3-[[2-(oxiran-2-ylmethoxy)phenoxy]methyl]-1,2-oxazole

InChI

InChI=1S/C14H15NO4/c1-10-6-11(15-19-10)7-17-13-4-2-3-5-14(13)18-9-12-8-16-12/h2-6,12H,7-9H2,1H3

InChI Key

FDOYBZTUIWVBAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)COC2=CC=CC=C2OCC3CO3

Origin of Product

United States

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